2-Benzoyl-4-methylpyridin

Übersicht

Beschreibung

2-Benzoyl-4-methylpyridine is a compound that is structurally related to various pyridine derivatives which have been extensively studied due to their interesting chemical properties and potential applications. While the provided papers do not directly discuss 2-Benzoyl-4-methylpyridine, they do provide insights into the chemistry of related benzoylpyridine compounds and their derivatives, which can be used to infer some aspects of 2-Benzoyl-4-methylpyridine's behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds often involves the formation of pyridine derivatives through various chemical reactions. For instance, the synthesis of novel anyles of 4-benzoylpyridine was achieved and characterized using a range of spectroscopic and thermal techniques . Similarly, the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts was performed through a quaternization reaction . These methods suggest that the synthesis of 2-Benzoyl-4-methylpyridine could potentially be carried out through similar pathways, involving the functionalization of the pyridine ring and subsequent reactions to introduce the benzoyl group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography, NMR spectroscopy, and computational methods. For example, the crystal structure of a pyridine derivative was determined, revealing a triclinic P-1 space group with short contacts between neighboring pyridine fragments . The structure of 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea was also elucidated, showing a cis-trans configuration around the thiourea moiety . These studies indicate that 2-Benzoyl-4-methylpyridine would likely exhibit a well-defined molecular geometry that could be similarly analyzed.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. For instance, the anionic complex Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) was shown to react with methyl iodide and gold compounds in a diastereoselective manner . The benzoylation of 2-aminopyridine was studied, revealing insights into the reactivity of the pyridine ring . These findings suggest that 2-Benzoyl-4-methylpyridine could also engage in nucleophilic and electrophilic reactions, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylpyridine derivatives are influenced by their molecular structure. The Hammett linear free energy relationship was used to study the redox chemistry of 4-benzoyl-N-methylpyridinium cations, demonstrating the effect of para substitution on their electrochemical behavior . The luminescent properties of certain complexes were also investigated, providing insights into the electronic spectra and potential applications in materials science . These studies imply that 2-Benzoyl-4-methylpyridine would exhibit specific physical and chemical properties that could be tuned through structural modifications.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Benzoyl-4-methylpyridin: wird in der organischen Synthese verwendet, insbesondere bei der Fließsynthese von 2-Methylpyridinen durch α-Methylierung . Dieser Prozess ist aufgrund seiner hohen Selektivität und des umweltfreundlicheren Ansatzes im Vergleich zu herkömmlichen Batchreaktionen von Bedeutung. Die Verbindung dient als Vorläufer bei der Synthese verschiedener 2-Methylpyridine, die in Feinchemikalien und Polymeren wertvoll sind.

Medizinische Chemie

In der medizinischen Chemie werden Derivate von Pyridin, wie z. B. This compound, zur Herstellung von Schiff-Basen verwendet. Diese Basen wirken als bioaktive Liganden und haben eine Reihe von physiologischen Wirkungen gezeigt, darunter antibakterielle, antivirale und antikankeraktive Eigenschaften. Sie werden auch in der Arzneimittelentwicklung eingesetzt, da sie eine vielseitige Pharmakophor-Gruppe bilden.

Chemosensoren

Die Schiff-Basen, die von Pyridinderivaten, einschließlich This compound, abgeleitet sind, werden in großem Umfang bei der Entwicklung von Chemosensoren eingesetzt. Diese Chemosensoren sind für den qualitativen und quantitativen Nachweis spezifischer Ionen in Umwelt- und biologischen Medien unerlässlich, da sie eine starke Bindungsfähigkeit und einzigartige photophysikalische Eigenschaften aufweisen.

Grüne Chemie

This compound: spielt eine Rolle bei der Förderung von grünen Chemie-Praktiken . Das Fließsyntheseverfahren unter Verwendung dieser Verbindung gilt aufgrund der kürzeren Reaktionszeiten, der erhöhten Sicherheit, der Reduzierung von Abfall und der Vermeidung von Aufarbeitungsverfahren als überlegen gegenüber Batchprozessen.

Antibakterielle Studien

Diese Verbindung ist auch ein Schlüsselzwischenprodukt bei der Synthese von Verbindungen mit potenziellen antibakteriellen Eigenschaften . Zum Beispiel kann es verwendet werden, um Benzamidderivate herzustellen, die auf ihre antibakteriellen

Safety and Hazards

While specific safety and hazards information for 2-Benzoyl-4-methylpyridine is not available, it’s important to handle all chemicals with care and follow safety protocols. For related compounds, such as pyridine, it is known to be flammable and harmful if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Pyridine derivatives, including 2-Benzoyl-4-methylpyridine, have potential applications in the field of medicinal chemistry due to their solubility . The development of pyridine-based novel antibiotic/drug design is expected in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Wirkmechanismus

Target of Action

It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors . For instance, pyridinylimidazole-type compounds have been reported to inhibit p38α mitogen-activated protein kinase , which plays a crucial role in cellular processes like inflammation and cell differentiation .

Mode of Action

Pyridine derivatives are known to undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with biological targets .

Biochemical Pathways

For example, some bacteria can degrade pyridines, suggesting that these compounds can be metabolized in biological systems . The degradation of pyridines often involves complex biochemical pathways, leading to the formation of various intermediate products .

Pharmacokinetics

For instance, the presence of the pyridine ring might affect the compound’s solubility and permeability, thereby influencing its absorption and distribution .

Result of Action

For instance, if the compound inhibits an enzyme, it could potentially disrupt the enzyme’s normal function, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 2-Benzoyl-4-methylpyridine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability. Additionally, the presence of other substances, such as enzymes or cofactors, could potentially influence the compound’s action .

Eigenschaften

IUPAC Name |

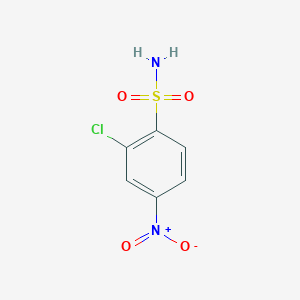

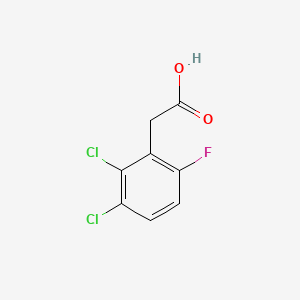

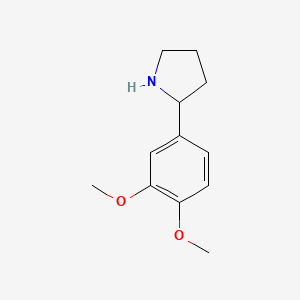

(4-methylpyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHIEEUGUQXEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393345 | |

| Record name | 2-benzoyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18103-77-0 | |

| Record name | 2-benzoyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)